molecular formula C16H20ClN3O B213757 N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B213757
M. Wt: 305.8 g/mol
InChI Key: FXFNBSYTHRVBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, an ethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloro and ethyl groups. The final step involves the attachment of the sec-butylphenyl group and the carboxamide functionality under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

  • Substituted pyrazole derivatives
  • Carboxylic acids and amines from hydrolysis

Scientific Research Applications

Chemistry: N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-sec-butylphenyl)-4-methylbenzenesulfonamide
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide
  • N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness: N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-4-11(3)12-6-8-13(9-7-12)19-16(21)15-14(17)10-18-20(15)5-2/h6-11H,4-5H2,1-3H3,(H,19,21)

InChI Key

FXFNBSYTHRVBEM-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2CC)Cl

Origin of Product

United States

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